Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
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Overview
Description
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate is a chemical compound with the molecular formula C5H3Cl2F3O2 and a molecular weight of 222.98 g/mol . It is also known as 3,3-Dichloro-2,2,3-trifluoropropanoic acid ethenyl ester. This compound is characterized by the presence of vinyl, dichloro, and trifluoropropionate groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate typically involves the esterification of 3,3-dichloro-2,2,3-trifluoropropanoic acid with vinyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Scientific Research Applications
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse biochemical reactions. The dichloro and trifluoropropionate groups contribute to the compound’s reactivity and stability, influencing its behavior in different environments .
Comparison with Similar Compounds
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate can be compared with similar compounds such as:
3,3-Dichloro-2,2,3-trifluoropropanoic acid: Lacks the vinyl group, making it less versatile in certain reactions.
Vinyl 3,3-dichloro-2,2,3-trifluoropropanoate: Similar structure but different functional groups, leading to variations in reactivity and applications.
3,3-Dichloro-2,2,3-trifluoropropyl acetate: Contains an acetate group instead of a vinyl group, affecting its chemical properties and uses.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8) is a fluorinated organic compound with notable biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies while providing data tables summarizing key research findings.
Chemical Structure and Properties
This compound has the molecular formula C5H3Cl2F3O2. Its structure features a vinyl group attached to a propionate backbone with two chlorine and three fluorine substituents. These halogenated groups significantly influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The presence of chlorine and fluorine atoms enhances its ability to disrupt microbial cell membranes.
- Toxicity and Safety : Toxicological studies have shown that exposure to this compound can lead to significant health risks. Notably, its metabolites may exhibit mutagenic properties in bacterial assays such as the Ames test .
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in susceptible organisms.
- Genotoxicity : Studies have indicated that the compound may induce DNA damage in various cell types. This genotoxic potential is attributed to reactive intermediates formed during metabolic processes .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Mutagenicity | Induces mutations in bacterial assays | |
Cytotoxicity | Causes cell death in cultured cells |
Table 2: Toxicological Data
Study Type | Findings | Reference |
---|---|---|
Acute Toxicity | Low acute toxicity observed | |
Chronic Exposure | Potential carcinogenic effects noted | |
Genotoxicity | Positive results in Ames test |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- Genotoxicity Assessment : In a series of experiments using the Ames test on Salmonella typhimurium strains TA100 and TA1535, this compound showed significant mutagenic activity at concentrations ranging from 0.1 to 130 mg/plate .
Properties
CAS No. |
78840-97-8 |
---|---|
Molecular Formula |
C5H3Cl2F3O2 |
Molecular Weight |
222.97 g/mol |
IUPAC Name |
ethenyl 3,3-dichloro-2,2,3-trifluoropropanoate |
InChI |
InChI=1S/C5H3Cl2F3O2/c1-2-12-3(11)4(8,9)5(6,7)10/h2H,1H2 |
InChI Key |
VSKVRMXJKAFPSG-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(C(F)(Cl)Cl)(F)F |
Origin of Product |
United States |
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